5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine
Description
Properties
IUPAC Name |
(2-chlorophenyl)-(4-phenyl-2-pyridin-4-ylpyrimidin-5-yl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5/c22-17-8-4-5-9-18(17)26-27-19-14-24-21(16-10-12-23-13-11-16)25-20(19)15-6-2-1-3-7-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYBBDQMGDGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine (CAS: 339279-60-6) is a synthetic compound belonging to the pyrimidine class, noted for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula : C21H14ClN5
- Molar Mass : 371.82 g/mol
- Structural Features : The compound features a diazenyl group (-N=N-) linked to a chlorophenyl moiety and a pyridinyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, azo compounds have been studied for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may possess antimicrobial activity due to its structural similarity to known antimicrobial agents.
| Study | Organism Tested | Result |
|---|---|---|
| Staphylococcus aureus | Inhibition observed at concentrations >50 µg/mL | |
| Escherichia coli | Moderate activity noted |
Anticancer Potential
The compound's structure suggests potential anticancer properties. A study focusing on pyrimidine derivatives highlighted their ability to inhibit cancer cell proliferation. While specific data on this compound is limited, similar compounds have shown promise in targeting various cancer types.
The proposed mechanism of action for this compound includes:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cells.
- Induction of Apoptosis : Azo compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
Case Study 1: Anticancer Activity
In a controlled study, derivatives of similar azo compounds were tested against various cancer cell lines. The results indicated that modifications in the diazenyl group significantly affected cytotoxicity, suggesting that this compound could be optimized for enhanced anticancer activity.
Case Study 2: Antimicrobial Efficacy
A series of experiments involving this compound showed promising results against Gram-positive bacteria. The compound was tested in vitro against multiple bacterial strains, demonstrating a dose-dependent response that warrants further exploration into its mechanism and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the target compound with analogs differing in substituents at the diazenyl group, pyrimidine ring, or adjacent positions:
Key Observations:
Substituent Effects on Molecular Weight :
- The 3,5-dichlorophenyl analog (419.31 g/mol) has a higher molecular weight due to additional chlorine atoms .
- Replacement of the 2-chlorophenyl group with a trifluoromethylphenyl group (405.38 g/mol) reduces molecular weight slightly but introduces strong electron-withdrawing effects .
Impact of Substituents on Physicochemical Properties :
- The 3,5-dichlorophenyl derivative exhibits a higher predicted density (1.28 g/cm³) and boiling point (534.4°C) compared to the target compound, likely due to increased halogen content and molecular rigidity .
- The 3-methylphenyl-thienyl analog (357.44 g/mol) shows lower molecular weight and altered solubility due to the sulfur-containing thienyl group .
Electronic and Steric Effects
- Chlorine vs.
- Thienyl vs. Phenyl Groups :
- Replacement of phenyl with thienyl (C₂₀H₁₅N₅S) introduces π-π stacking variability and sulfur-mediated hydrogen bonding, which may alter solubility and intermolecular interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. Key steps include diazenyl group introduction via coupling reactions (e.g., Sandmeyer or Ullmann-type reactions) and substitution of aryl/heteroaryl groups. Reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. For example, highlights the importance of optimizing bases (e.g., NaOH) and acids (HCl) to minimize side products. Purification often employs column chromatography or recrystallization .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze , , and (if applicable) spectra to verify substituent positions and absence of impurities. emphasizes the need for high-resolution NMR to resolve overlapping signals from aromatic protons.
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks (see for SHELX refinement protocols).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and isotopic patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Begin with in vitro assays targeting kinases or microbial pathways due to the pyrimidine core’s prevalence in medicinal chemistry. Examples include:
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of ALK or EGFR kinases, referencing ’s approach for pyrimidine-based inhibitors.
- Antimicrobial activity : Perform MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. methoxy groups) affect the compound’s biological activity and physicochemical properties?
- Methodology : Conduct a structure-activity relationship (SAR) study by synthesizing analogs and comparing:
- Lipophilicity : Measure logP values via shake-flask or HPLC methods. notes that chloro groups enhance lipophilicity, potentially improving membrane permeability.
- Biological potency : Test analogs in dose-response assays. For instance, shows that replacing a methoxy group with chloro in pyrimidine derivatives increases antitumor activity by 3-fold.
- Thermodynamic solubility : Use UV-spectroscopy or nephelometry to assess aqueous solubility, critical for in vivo applications .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
- Docking : Use crystal structures of target proteins (e.g., ALK from PDB: 4FNY) to identify key interactions (e.g., hydrogen bonds with pyridinyl nitrogen).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding stability. ’s work on LDK378 provides a template for analyzing pyrimidine-protein interactions .
Q. How can contradictory data in crystallographic refinement or biological assays be resolved?
- Methodology :
- Crystallography : Address disorder or twinning using SHELXL’s TWIN/BASF commands ( ). For example, resolved a 7% disordered pyridinyl group via iterative refinement.
- Biological assays : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) and apply statistical tools (e.g., Grubbs’ test for outlier removal). discusses resolving false-positive antimicrobial results via counter-screening with efflux pump inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
